molecular formula C12H16BNO6 B1519918 3-Borono-5-((tert-butoxycarbonyl)amino)benzoic acid CAS No. 913835-72-0

3-Borono-5-((tert-butoxycarbonyl)amino)benzoic acid

Cat. No. B1519918
M. Wt: 281.07 g/mol
InChI Key: DDZVPNHBJRCXEI-UHFFFAOYSA-N
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Description

“3-Borono-5-((tert-butoxycarbonyl)amino)benzoic acid” is a chemical compound with the molecular formula C12H16BNO6 . It has a molecular weight of 281.07 g/mol.


Molecular Structure Analysis

The IUPAC name for this compound is 3-borono-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid . The SMILES representation is B(C1=CC(=CC(=C1)NC(=O)OC©©C)C(=O)O)(O)O .


Physical And Chemical Properties Analysis

The compound has a density of 1.33 g/cm3 . The boiling point and flash point are not available . The compound is likely solid at room temperature .

Scientific Research Applications

Chemical Synthesis and Peptide Modification

  • The tert-butoxycarbonyl (Boc) group plays a pivotal role in chemical synthesis, serving as an essential protective group for amines and amino acids. This protective capacity is crucial for the synthesis and modification of peptides, allowing for the selective manipulation of functional groups. For instance, the Boc group can be selectively deprotected using silica gel in organic synthesis, facilitating the synthesis of complex organic molecules with high yields and without affecting other sensitive functional groups (Z. Min, 2007).

  • The Boc group is instrumental in the solid-phase synthesis of C-terminal peptide amides under mild conditions. This method is particularly useful for producing peptide amides with diverse functional groups, showcasing the versatility of Boc-protected intermediates in peptide synthesis. The technique leverages photolysable anchoring linkages for the synthesis of peptide chains, illustrating the role of Boc-protected amino acids in modern peptide synthesis methodologies (R. Hammer et al., 2009).

  • The application of tert-butyloxycarbonylation of amines showcases the significance of the Boc group in protecting amino groups during the synthesis of amino acid derivatives. This process highlights the efficiency of Boc protection in preventing racemization and facilitating the synthesis of N-Boc amino acids, which are foundational components in peptide and protein synthesis (A. Heydari et al., 2007).

  • The Boc group's role extends into the development of novel amino acids and dehydroamino acids containing specific moieties, demonstrating its utility in the synthesis of non-proteinogenic amino acids. These synthetic amino acids have potential applications in drug discovery and development, providing tools for the creation of new therapeutic compounds (Ana S. Abreu et al., 2003).

properties

IUPAC Name

3-borono-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BNO6/c1-12(2,3)20-11(17)14-9-5-7(10(15)16)4-8(6-9)13(18)19/h4-6,18-19H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZVPNHBJRCXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)NC(=O)OC(C)(C)C)C(=O)O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657148
Record name 3-Borono-5-[(tert-butoxycarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Borono-5-((tert-butoxycarbonyl)amino)benzoic acid

CAS RN

913835-72-0
Record name 3-Borono-5-[[(1,1-dimethylethoxy)carbonyl]amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913835-72-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Borono-5-[(tert-butoxycarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-carboxybenzeneboronic acid, N-BOC protected
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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